N-(3-methylsulfanylphenyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide
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Description
N-(3-methylsulfanylphenyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H24N2O3S2 and its molecular weight is 416.55. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of EN300-26593946 is the Hepatitis B virus (HBV) core protein . This protein plays a crucial role in the replication of the virus, making it a promising target for the treatment of chronic HBV infection .
Mode of Action
EN300-26593946 interacts with the HBV core protein and modulates the assembly of the viral capsid . Specifically, it induces the formation of genome-less empty capsids . This interaction disrupts the normal replication process of the virus, thereby inhibiting its ability to proliferate .
Biochemical Pathways
The compound affects the HBV replication pathway. By modulating the assembly of the viral capsid, it prevents the formation of new, infectious viral particles . The downstream effect of this action is a reduction in the amount of secreted HBV DNA , which translates to a decrease in viral load and potentially alleviates the symptoms of HBV infection.
Pharmacokinetics
The compound has been shown to suppress hbv replication in various cell models and in hbv-transgenic mice This suggests that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties that allow it to reach its target and exert its antiviral effect
Result of Action
The result of EN300-26593946’s action is a notable suppression of HBV replication. In cell models and HBV-transgenic mice, the compound has been shown to efficiently inhibit HBV replication without apparent hepatotoxicity . This leads to a reduction in viral load, which is a key goal in the treatment of HBV infection.
Properties
IUPAC Name |
N-(3-methylsulfanylphenyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S2/c1-27-20-9-5-8-19(16-20)22-21(24)18-10-13-23(14-11-18)28(25,26)15-12-17-6-3-2-4-7-17/h2-9,12,15-16,18H,10-11,13-14H2,1H3,(H,22,24)/b15-12+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GROGDXWGZUWFBF-NTCAYCPXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=CC(=C1)NC(=O)C2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.